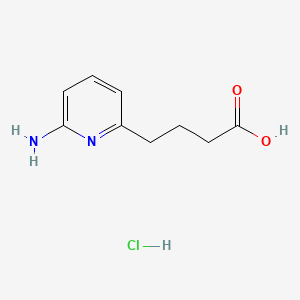
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride is a chemical compound with a molecular formula of C9H13ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group at the 6th position of the pyridine ring and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-aminopyridine and butanoic acid derivatives.
Coupling Reaction: The 6-aminopyridine is coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, modulating enzyme activity and cellular processes.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)butanoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
(4-Aminopyridin-3-yl)boronic acid hydrochloride: Contains a boronic acid group, which imparts unique reactivity in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(6-Aminopyridin-2-yl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a butanoic acid moiety, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various research applications.
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
4-(6-aminopyridin-2-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-5-1-3-7(11-8)4-2-6-9(12)13;/h1,3,5H,2,4,6H2,(H2,10,11)(H,12,13);1H |
InChI 键 |
KUQUZLCQTUWECO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)N)CCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)
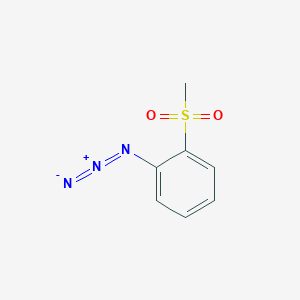
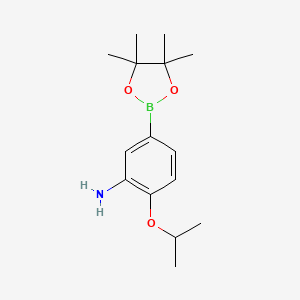
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
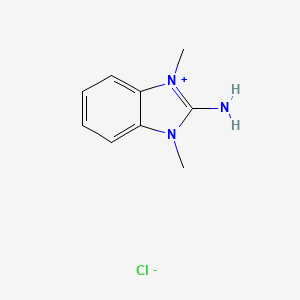
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
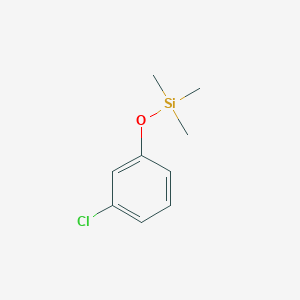
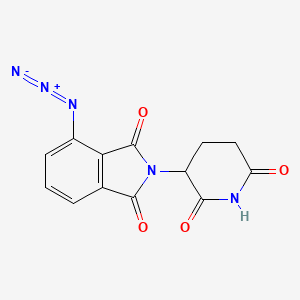
![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
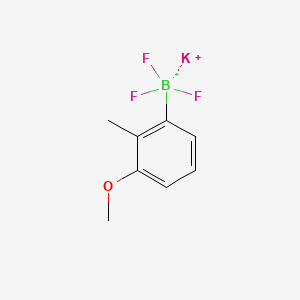
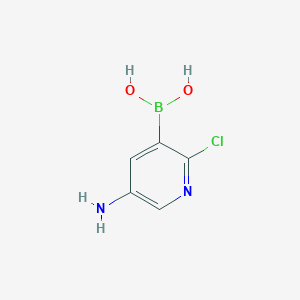
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
